5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 256955-24-5
VCID: VC7044421
InChI: InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
SMILES: C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F
Molecular Formula: C11H10F3NO3
Molecular Weight: 261.2

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid

CAS No.: 256955-24-5

Cat. No.: VC7044421

Molecular Formula: C11H10F3NO3

Molecular Weight: 261.2

* For research use only. Not for human or veterinary use.

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid - 256955-24-5

Specification

CAS No. 256955-24-5
Molecular Formula C11H10F3NO3
Molecular Weight 261.2
IUPAC Name 5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid
Standard InChI InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
Standard InChI Key QYPLVHQMFCGEPZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F

Introduction

PropertyValue
CAS Registry Number256955-24-5
IUPAC Name5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid
Molecular FormulaC₁₁H₁₀F₃NO₃
Molecular Weight261.20 g/mol
SMILESC1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F
InChIKeyQYPLVHQMFCGEPZ-UHFFFAOYSA-N
PubChem CID670672

The compound’s structure combines lipophilic fluorine atoms with polar functional groups, a design strategy often employed to enhance membrane permeability in drug candidates.

Structural Characteristics and Molecular Properties

The molecule’s architecture features two critical regions:

  • Trifluoroaniline Core: The 2,3,4-trifluorophenyl group contributes significant electronegativity and steric bulk, potentially influencing binding interactions with biological targets.

  • Pentanoic Acid Chain: A five-carbon chain with a ketone group at position 5 and a terminal carboxylic acid, enabling hydrogen bonding and ionic interactions.

Electronic and Steric Effects

  • Fluorine Substitution: The three fluorine atoms at positions 2, 3, and 4 on the phenyl ring induce strong electron-withdrawing effects, altering the aromatic system’s electronic density. This modification may enhance metabolic stability compared to non-fluorinated analogs.

  • Amide Linkage: The carbamoyl group (-NH-C(=O)-) bridges the aromatic and aliphatic components, providing rotational flexibility while maintaining planarity at the amide bond.

Synthesis and Manufacturing Processes

The synthesis of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid typically follows a two-step protocol:

Step 1: Formation of the Amide Bond

2,3,4-Trifluoroaniline reacts with a γ-ketopentanoic acid derivative (e.g., ethyl 5-oxopentanoate) under coupling conditions. Common reagents include:

  • Carbodiimides (e.g., DCC or EDCI) for activating the carboxylic acid

  • N-Hydroxysuccinimide (NHS) to facilitate amide bond formation

Step 2: Hydrolysis of the Ester Group

The ethyl ester intermediate undergoes basic hydrolysis (e.g., NaOH in aqueous ethanol) to yield the free carboxylic acid.

Key Characterization Data:

  • ¹H NMR: Signals at δ 2.50–2.58 ppm (m, 2H, CH₂ adjacent to ketone) and δ 3.03–3.09 ppm (m, 2H, CH₂ adjacent to amide) confirm the aliphatic chain.

  • Mass Spectrometry: A molecular ion peak at m/z 261.20 aligns with the molecular weight.

Physicochemical Properties and Stability

While experimental solubility data remain unpublished, computational predictions suggest:

  • LogP (Octanol-Water): ~1.79 (moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 54.37 Ų, indicating moderate polarity.

Stability Considerations

  • The compound is stable under ambient storage conditions but may degrade under strong acidic or basic environments due to hydrolysis of the amide bond.

ActivityMechanismSupporting Evidence
AntimicrobialDisruption of bacterial cell wall synthesisFluorinated amides inhibit penicillin-binding proteins
AnticancerInhibition of kinase enzymesSimilar trifluoroaniline compounds target EGFR
Anti-inflammatoryCOX-2 enzyme modulationCarboxylic acid moieties in NSAIDs

The trifluoroaniline group’s ability to enhance blood-brain barrier permeability suggests potential CNS applications.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR: Peaks at δ 172–175 ppm (carbonyl carbons) and δ 110–150 ppm (aromatic carbons with fluorine coupling).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ ion at m/z 262.08 (calculated 262.06 for C₁₁H₁₁F₃NO₃).

Applications in Pharmaceutical Research

  • Prodrug Development: The carboxylic acid group serves as a site for esterification, enabling targeted drug delivery.

  • Enzyme Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in kinases.

Future Research Directions

  • Solubility Profiling: Systematic studies in aqueous and organic solvents.

  • In Vitro Screening: Antibacterial, anticancer, and antiviral assays.

  • Structural Optimization: Modifications to the pentanoic acid chain for enhanced bioavailability.

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